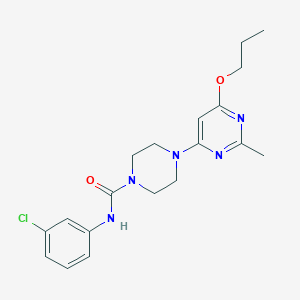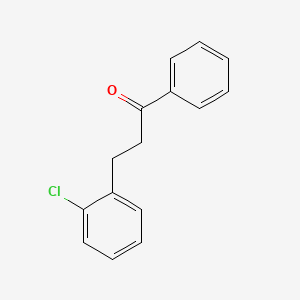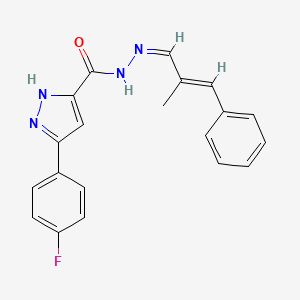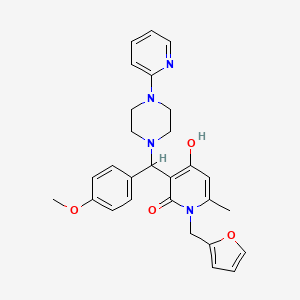
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a useful research compound. Its molecular formula is C26H29BrN2O3S and its molecular weight is 529.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Pharmaceutical Intermediates
- Piperazine derivatives, like 1-(2,3-dichlorophenyl)piperazine, are significant as pharmaceutical intermediates. Their synthesis involves multiple steps including alkylation, acidulation, reduction, and hydrolysis, leading to potential applications in the development of various pharmaceutical products (Li Ning-wei, 2006).
Antimicrobial and Antifungal Applications
- Piperazine units are common in several effective drugs. 1,4-Disubstituted piperazines have shown antimicrobial activities against drug-resistant bacterial strains, highlighting their potential use in developing new antibiotics and antifungal agents (S. Shroff et al., 2022).
Therapeutic Potential in Oncology
- Piperazine derivatives have demonstrated pharmacological activities relevant to oncology. For instance, certain piperazine compounds have been shown to induce apoptosis in Human Burkitt’s lymphoma cells, suggesting their potential as therapeutic agents in cancer treatment (Wen-di Wang et al., 2009).
Applications in Radiochemical Synthesis
- Piperazine derivatives have been used in the synthesis of radiochemical compounds, such as SPECT imaging agents for dopamine reuptake sites. This highlights their potential in developing diagnostic tools in neuroscience and pharmacology (Xiao-shu He et al., 1993).
Antiproliferative and Differentiation Effects in Leukemia
- Certain piperazine derivatives have shown antiproliferative effects and the ability to induce erythroid differentiation in chronic myelogenous leukemia cells, indicating their potential use in leukemia therapies (Antoine M. Saab et al., 2013).
Structural Studies and Synthesis Techniques
- Studies on the structures and synthesis techniques of piperazine derivatives, including those with sulfonyl and benzyl groups, provide a foundation for understanding their chemical properties and potential applications in various fields of medicinal chemistry and drug design (J. Spencer et al., 2011).
Potential in Treating Malaria
- Some piperazine derivatives have shown potential as anti-malarial agents, indicating their significance in the development of new treatments for this widespread disease (W. Cunico et al., 2009).
Enzyme Inhibition and Antimicrobial Properties
- Studies on piperazine derivatives have revealed their enzyme inhibitory activities and antimicrobial properties against both Gram-positive and Gram-negative bacteria, which is essential in the search for new therapeutic agents (G. Hussain et al., 2017).
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(4-bromo-3-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O3S/c1-2-19-32-25-20-23(13-14-24(25)27)33(30,31)29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,20,26H,2,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCHIMRVWPTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2437787.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)
![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/no-structure.png)
![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2437799.png)

![2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE](/img/structure/B2437801.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide](/img/structure/B2437803.png)


![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2437807.png)
![N-butyl-3-[2-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2437809.png)
